molecular formula C16H26N4O B1238792 2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile

2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile

Cat. No.: B1238792
M. Wt: 290.4 g/mol
InChI Key: UZEWKCCRRLSPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile is a member of pyridines and a nitrile.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of pyridine derivatives, including compounds structurally similar to 2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile, have been a subject of research. For instance, compounds like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile have been synthesized and analyzed using X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy, highlighting structural differences and supramolecular features (Tranfić et al., 2011).

Chemical Reactions and Modifications

  • Research has been conducted on the chemical reactions and modifications of pyridine derivatives. Studies include the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into various derivatives and analysis of their structures through X-ray analysis (Katritzky et al., 1995).

Spectroscopic Properties and Solvent Effects

  • The spectroscopic properties of these compounds have been extensively studied. Investigations into compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile reveal insights into absorption and fluorescence spectra, including the effects of different solvents (Jukić et al., 2010).

Photochemical Reactions

  • Pyridine derivatives have been involved in photochemical studies, such as the photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanolic solutions. Research in this area focuses on understanding the mechanisms of these reactions (Sugimori et al., 1983).

Antimicrobial Activity

  • Some pyridine derivatives have been synthesized and screened for antimicrobial activity, offering potential applications in the development of new antimicrobial agents (Ibrahim et al., 2011).

Properties

Molecular Formula

C16H26N4O

Molecular Weight

290.4 g/mol

IUPAC Name

2-[3-(diethylamino)propylamino]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H26N4O/c1-5-20(6-2)9-7-8-18-16-15(11-17)14(12-21-4)10-13(3)19-16/h10H,5-9,12H2,1-4H3,(H,18,19)

InChI Key

UZEWKCCRRLSPDD-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC1=NC(=CC(=C1C#N)COC)C

Canonical SMILES

CCN(CC)CCCNC1=NC(=CC(=C1C#N)COC)C

solubility

43.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile
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2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile
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2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile
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